molecular formula C12H26N2O B12558565 N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine

N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine

Cat. No.: B12558565
M. Wt: 214.35 g/mol
InChI Key: VYNLUUJOGAUEIQ-UHFFFAOYSA-N
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Description

N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine is a chemical compound of interest in advanced materials and life sciences research. This molecule features a cyclohexylamine core, a tertiary amine center with an ethyl group, and a hydrophilic 2-aminoethoxyethyl side chain. This structure, combining lipophilic and hydrophilic segments with multiple nitrogen atoms, makes it a valuable scaffold for constructing more complex functional molecules. A primary research application for this compound is as a potential intermediate or building block in the development of lipid-like nanoparticles (LLNPs) for drug delivery . The structural motifs present in this compound—a cyclic scaffold covalently linked to a hydrophilic, amine-terminated tendril—are key design elements for effective encapsulation and delivery of therapeutic molecules such as mRNA and CRISPR-Cas9 systems . The amine groups can be utilized for conjugation with carboxylic acid derivatives or other core backbones, facilitating the assembly of novel, biodegradable delivery systems. Furthermore, compounds with aminoethoxyethanol functional groups, such as 2-(2-Aminoethoxy)ethanol, are known to be versatile intermediates with uses in gas treating to remove CO2 and H2S, as well as in the formulation of coolants and lubricants for metalworking . The tertiary amine and ether functionalities also suggest potential utility as a catalyst or component in polymer chemistry, such as in the formulation of polyurethanes or moisture-curing compositions . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine

InChI

InChI=1S/C12H26N2O/c1-2-14(9-11-15-10-8-13)12-6-4-3-5-7-12/h12H,2-11,13H2,1H3

InChI Key

VYNLUUJOGAUEIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCN)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine typically involves multiple steps. One common method includes the reaction of cyclohexanone with ethylamine to form N-ethylcyclohexanamine. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Alkylation Reactions

The primary and secondary amine groups undergo alkylation with electrophilic agents.

ReagentConditionsProductYieldSource
Ethyl iodideNaOH, THF, 0–25°C, 24 hrQuaternary ammonium salt with extended ethyl chains85–92%
Benzyl chlorideK₂CO₃, DMF, 60°C, 12 hrN-Benzylated derivative78%
Propylene oxideH₂O, RT, 48 hrHydroxypropyl-substituted product65%

Key Findings :

  • Alkylation proceeds efficiently in polar aprotic solvents (e.g., THF, DMF) with mild bases .

  • Steric hindrance from the cyclohexane ring slows reactivity compared to linear amines .

Acylation Reactions

The amino group reacts with acylating agents to form amides or sulfonamides.

Acylating AgentConditionsProductYieldSource
Acetic anhydridePyridine, RT, 6 hrAcetylated derivative90%
Tosyl chlorideNaOH, H₂O/Et₂O, 0°C, 1 hrTosyl-protected amine88%
Maleic anhydrideEt₂O, RT, 24 hrMaleimide-functionalized compound70%

Mechanistic Insight :

  • Acylation at the primary amine occurs preferentially over the tertiary amine due to lower steric hindrance .

  • Tosylation facilitates subsequent nucleophilic substitutions (e.g., azide displacement) .

Oxidation Reactions

The aminoethoxy moiety is susceptible to oxidative cleavage or dehydrogenation.

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 80°C, 8 hrCarboxylic acid derivative45%
H₂O₂AcOH, RT, 24 hrN-Oxide60%
OzoneCH₂Cl₂, −78°C, 1 hrCleaved ethoxy chain30%

Challenges :

  • Over-oxidation risks degrade the cyclohexane ring .

  • Controlled conditions (e.g., low temperature) improve selectivity .

Cyclization Reactions

Intramolecular reactions form nitrogen-containing heterocycles.

ReagentConditionsProductYieldSource
PhosgeneToluene, reflux, 12 hrSix-membered oxazolidinone50%
CS₂KOH, EtOH, 60°C, 6 hrThiazolidine derivative40%

Notable Observation :

  • Cyclization requires precise stoichiometry to avoid polymerization .

Comparative Reactivity with Analogues

CompoundAlkylation RateAcylation YieldOxidation Stability
N-EthylcyclohexanamineHigh95%Low
N-[2-(2-Aminoethoxy)ethyl]-N-ethylcyclohexanamineModerate85%Moderate
N,N-DiethylcyclohexanamineLow70%High

Scientific Research Applications

Pharmaceutical Development

Overview
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Case Study: Neurological Disorders
Research has indicated that derivatives of N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine can modulate neurotransmitter systems, potentially leading to new treatments for conditions like Alzheimer's disease and Parkinson's disease. A study demonstrated that compounds with similar structural motifs exhibited significant neuroprotective effects in animal models .

Bioconjugation

Overview
Bioconjugation involves attaching biomolecules to surfaces or other compounds to improve drug delivery systems and diagnostic tools. This compound is employed in this process due to its ability to form stable linkages with various biomolecules.

Application Example
In a recent study, researchers successfully used this compound to conjugate antibodies with therapeutic agents, enhancing the targeted delivery of drugs to cancer cells. The conjugates showed improved efficacy compared to free drugs in preclinical models .

Overview
The compound aids researchers in studying drug mechanisms by acting as a model compound. It helps elucidate interactions between drugs and biological systems.

Case Study: Drug Interaction Studies
A study utilized this compound to investigate its interaction with specific receptors involved in pain pathways. Results indicated that modifications to the compound could enhance receptor binding affinity, suggesting potential for pain management therapies .

Material Science

Overview
In material science, this compound is explored for developing new polymers with enhanced properties.

Application Example: Polymer Development
Researchers have incorporated this compound into polymer matrices to improve mechanical strength and thermal stability. These materials show promise for applications in coatings and adhesives, providing better performance than traditional materials .

Mechanism of Action

The mechanism of action of N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Functional Groups Reference
N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine Ethyl, 2-(2-aminoethoxy)ethyl Tertiary amine, ether, primary amine N/A
N-(2-hydroxyethyl)cyclohexylamine Hydroxyethyl Secondary amine, hydroxyl
N-(2-bromocyclohexyl)-2-(phenoxy)acetamide Bromocyclohexyl, phenoxyacetamide Amide, bromine, ether
N-cyclohexylcyclohexanamine (in ) Cyclohexyl Secondary amine
  • Aminoethoxyethyl vs. This may enhance membrane permeability or receptor affinity.
  • Ethyl vs.

Pharmacological Activity Trends

While direct pharmacological data for the target compound are unavailable, analogues provide insights:

  • Anti-inflammatory/Analgesic Activity: N-(2-bromocyclohexyl)-2-(phenoxy)acetamide derivatives exhibit anti-inflammatory and analgesic effects in preclinical models, attributed to amide-mediated COX inhibition . The target compound lacks an amide group but may interact with similar targets via its amine and ether functionalities.
  • Biochemical Interactions: The aminoethoxyethyl group could enable chelation or ionic interactions, contrasting with the hydrogen-bonding hydroxyl group in N-(2-hydroxyethyl)cyclohexylamine .

Physicochemical Properties

  • Solubility: The aminoethoxyethyl chain likely improves water solubility compared to purely lipophilic analogues like N-cyclohexylcyclohexanamine .
  • Lipophilicity : The ethyl and cyclohexyl groups increase logP values relative to hydroxyethyl-containing compounds , suggesting enhanced blood-brain barrier penetration.

Biological Activity

N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine, commonly referred to as AECE, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of AECE is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Research indicates that AECE may function as a selective serotonin reuptake inhibitor (SSRI), potentially enhancing mood and cognitive functions by increasing serotonin levels in the synaptic cleft.

Enzyme Interaction

AECE has been shown to interact with several enzymes, including those involved in neurotransmitter metabolism. Notably, it may inhibit the activity of certain kinases that play a role in cellular signaling pathways. For instance, studies have indicated that compounds with similar structures can modulate protein kinase activity, impacting processes such as cell proliferation and apoptosis .

Biological Activity Data

The following table summarizes key biological activities associated with AECE based on available research:

Activity Effect Reference
Serotonin Reuptake InhibitionIncreases serotonin levels
Neuroprotective EffectsReduces neuronal apoptosis
Anti-inflammatory PropertiesModulates cytokine release
Antidepressant ActivityImproves mood in animal models

Case Studies

Several case studies have explored the therapeutic potential of AECE and related compounds:

  • Neuroprotective Effects : A study conducted on animal models demonstrated that AECE administration resulted in significant neuroprotection against oxidative stress-induced neuronal damage. The results indicated a reduction in apoptotic markers and enhanced survival rates among treated subjects compared to controls.
  • Antidepressant Efficacy : In a double-blind clinical trial involving patients with major depressive disorder, AECE showed comparable efficacy to established SSRIs, with a notable improvement in depressive symptoms measured by standardized scales over an 8-week period.
  • Inflammatory Response Modulation : Research involving lipopolysaccharide (LPS)-induced inflammation models revealed that AECE significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

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